molecular formula C6H5BrClNO4S B13324519 methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate CAS No. 1421601-87-7

methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13324519
CAS No.: 1421601-87-7
M. Wt: 302.53 g/mol
InChI Key: VVXIDVRYQQBWSJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is an organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with bromine, chlorosulfonyl, and carboxylate groups. Its molecular formula is C6H4BrClNO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by chlorosulfonation and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate
  • Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate

Uniqueness

Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various synthetic and research applications.

Properties

CAS No.

1421601-87-7

Molecular Formula

C6H5BrClNO4S

Molecular Weight

302.53 g/mol

IUPAC Name

methyl 5-bromo-4-chlorosulfonyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H5BrClNO4S/c1-13-6(10)3-2-4(5(7)9-3)14(8,11)12/h2,9H,1H3

InChI Key

VVXIDVRYQQBWSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)Br)S(=O)(=O)Cl

Origin of Product

United States

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